molecular formula C6H6FN B1294898 2-Fluoro-6-methylpyridine CAS No. 407-22-7

2-Fluoro-6-methylpyridine

Cat. No. B1294898
CAS RN: 407-22-7
M. Wt: 111.12 g/mol
InChI Key: UDMNVTJFUISBFD-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylpyridine , also known as 2-fluoro-6-picoline , is a chemical compound with the molecular formula C₆H₆FN . It is a heterocyclic aromatic compound containing a fluorine atom and a methyl group on a pyridine ring. The compound is used in various applications, including organic synthesis and pharmaceutical research .


Synthesis Analysis

2-Fluoro-6-methylpyridine can be synthesized via diazotization of 2-amino-6-methylpyridine in a solution containing hydrogen fluoride (HF) and 40% pyridine. This reaction leads to the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-methylpyridine consists of a six-membered pyridine ring with a fluorine atom at position 2 and a methyl group at position 6. The compound’s chemical formula is C₆H₆FN .


Chemical Reactions Analysis

2-Fluoro-6-methylpyridine can participate in various chemical reactions, including substitution reactions, nucleophilic additions, and transformations involving its fluorine and methyl substituents. These reactions are essential for its use in organic synthesis and drug development .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 140-141°C .
  • Density : 1.077 g/mL at 25°C .
  • Refractive Index : n20/D 1.47 .

Scientific Research Applications

Synthesis and Chemical Functionalization

2-Fluoro-6-methylpyridine plays a crucial role in chemical synthesis, offering pathways to complex compounds. Its functionalization has been explored for creating cognition-enhancing drug candidates, as in the synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), highlighting its utility in drug development processes (Pesti et al., 2000). Additionally, it serves as a precursor in the synthesis of fluoropyridines, which are valuable in various organic and medicinal chemistry applications (Wittmann et al., 2006).

Herbicidal Activity

2-Fluoro-6-methylpyridine derivatives have demonstrated significant potential as herbicidal agents. Research into 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates reveals these compounds as potent inhibitors of photosystem II (PSII) electron transport, offering a pathway for developing new herbicides with excellent activity against various weeds (Liu et al., 2005).

Material Science and Photophysics

In material science, 2-fluoro-6-methylpyridine derivatives are instrumental in developing fluorescent materials and chemosensors. For instance, blue phosphorescent iridium complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines have been synthesized, showing bright blue-to-green luminescence, which is critical for applications in organic light-emitting diodes (OLEDs) and sensory devices (Xu et al., 2009).

Biomedical Imaging

The compound has found applications in biomedical imaging, notably in the development of PET tracers for visualizing brain functions. A derivative, 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate ([(11)C]MFTC), shows promise as a PET tracer for imaging fatty acid amide hydrolase (FAAH) in the brain, illustrating its potential in neuroscience research and diagnosis (Kumata et al., 2015).

Molecular Docking and Drug Design

The versatility of 2-fluoro-6-methylpyridine extends to molecular docking and drug design, where its derivatives are analyzed for potential drug-like properties. Studies on vibrational spectroscopic and electronic influences, along with reactivity analysis and molecular docking, provide insights into its biological significance and potential as a drug candidate (Selvakumari et al., 2022).

Safety And Hazards

  • Flash Point : 66.7°C (closed cup) .

properties

IUPAC Name

2-fluoro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMNVTJFUISBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193673
Record name 2-Fluoro-6-methylpyridine
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Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methylpyridine

CAS RN

407-22-7
Record name 2-Fluoro-6-methylpyridine
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Record name 2-Fluoro-6-methylpyridine
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Record name 407-22-7
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Record name 2-Fluoro-6-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
A Roe, PH Cheek, GF Hawkins - Journal of the American …, 1949 - ACS Publications
… The synthesis involved preparation of 2-fluoro-4-methylpyridine and 2-fluoro-6-methylpyridine followed by oxidation to thefluoro acids. … 12.8 2-Fluoro-6-methylpyridine …
Number of citations: 16 pubs.acs.org
F Marsais, P Granger, G Queguiner - The Journal of Organic …, 1981 - ACS Publications
… NMR spectrum of which, compared with that of 2-fluoro-6-methylpyridine,5 shows that the butyl substituent is attached at position 2 on the 6-fluoro compound 3 (Scheme II). …
Number of citations: 47 pubs.acs.org
M Schlosser, F Cottet - European Journal of Organic Chemistry, 2002 - Wiley Online Library
… Lacking sufficient nucleophilicity, 2-fluoropyridine, 2,6-difluoropyridine and 2-fluoro-6-methylpyridine proved to be completely inert. Fluorinated pyridines are indeed known to be less …
S Wideqvist - Journal of the American Chemical Society, 1949 - ACS Publications
By Sigvard Wideqvist The appearance of a paper on the bromination of esters of arylcyanopyruvic acid1 has prompted us to report some experiments, carried out some years ago, on …
Number of citations: 1 pubs.acs.org
A Scattergood, AL MacLean - Journal of the American Chemical …, 1949 - ACS Publications
The cyclic acetals derived from tris-(hydroxymethyl)-nitromethane and five different aldehydes have been reported by Senkus2 who prepared them by the azeotropic removal of water …
Number of citations: 6 pubs.acs.org
M Orchin, C Golumbic - Journal of the American Chemical Society, 1949 - ACS Publications
It has been previously suggested that the par-tition coefficient of a phenol between water and an organic phase provides a sensitive index of the degree of steric hindrance around the …
Number of citations: 6 pubs.acs.org
QW Zhang, AT Brusoe, V Mascitti, KD Hesp… - Angewandte …, 2016 - Wiley Online Library
The synthesis of mono‐, di‐, and trifluoromethyl aryl ethers by fluorodecarboxylation of the corresponding carboxylic acids is reported. AgF 2 induces decarboxylation of …
Number of citations: 83 onlinelibrary.wiley.com
A Puszko, H Ciurla - Chemistry of Heterocyclic Compounds, 2013 - hgs.osi.lv
… 2-fluoro-3-methylpyridine, (570, 830, 1250) cm for 2-fluoro-4-methylpyridine, (595, 830, 1230) cm 1 for 2-fluorо-5-methylpyridine and (555, 850, 1230) cm 1 for 2-fluoro-6-methylpyridine. …
Number of citations: 3 hgs.osi.lv
A Puszko, H Ciurla - Chemistry of Heterocyclic Compounds, 1999 - Springer
… on the nitrogen atom of 2-fluoropyridine and 2-fluoropicolines points out that the degree of intramolecular charge transfer in the ground state is the highest for 2-fluoro-6methylpyridine. …
Number of citations: 1 link.springer.com
CM Timperley, RE Banks, IM Young… - Journal of Fluorine …, 2011 - Elsevier
Fluoroheterocyclic aldoximes were screened as therapeutic agents for the treatment of anticholinesterase poisoning. 2-Fluoropyridine-3- and -6-aldoxime, and 3-fluoropyridine-2- and -4…
Number of citations: 28 www.sciencedirect.com

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